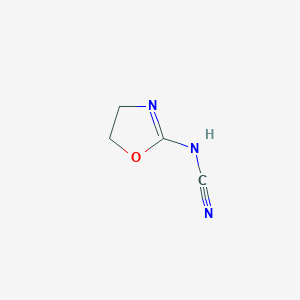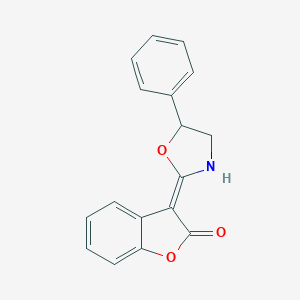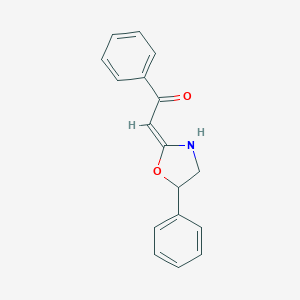
2-(Cyanoimino)oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyanoimino)oxazolidine, also known as CIOX, is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. This compound contains both a cyano group and an imino group, which are known to have various biological activities.
Wirkmechanismus
The mechanism of action of 2-(Cyanoimino)oxazolidine is not fully understood, but it is thought to involve inhibition of bacterial protein synthesis. Specifically, 2-(Cyanoimino)oxazolidine binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex and blocking the elongation of the peptide chain. This results in the inhibition of bacterial growth and ultimately leads to cell death.
Biochemical and Physiological Effects:
In addition to its antibacterial and anticancer activities, 2-(Cyanoimino)oxazolidine has been shown to have a variety of other biochemical and physiological effects. For example, 2-(Cyanoimino)oxazolidine has been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure and immune function. Additionally, 2-(Cyanoimino)oxazolidine has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases associated with oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(Cyanoimino)oxazolidine in lab experiments is its potent antibacterial activity. This makes it a useful tool for studying bacterial growth and the mechanisms of antibiotic resistance. Additionally, 2-(Cyanoimino)oxazolidine has been shown to have low toxicity in animal studies, which makes it a promising candidate for further drug development.
However, there are also limitations to using 2-(Cyanoimino)oxazolidine in lab experiments. For example, the synthesis of 2-(Cyanoimino)oxazolidine can be challenging, which may limit its availability for research purposes. Additionally, the mechanism of action of 2-(Cyanoimino)oxazolidine is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many future directions for research on 2-(Cyanoimino)oxazolidine. One area of interest is the development of new antibiotics based on the structure of 2-(Cyanoimino)oxazolidine. This could involve the synthesis of analogs with improved antibacterial activity or the combination of 2-(Cyanoimino)oxazolidine with other antibiotics to overcome resistance.
Another area of research is the development of 2-(Cyanoimino)oxazolidine as an anticancer agent. This could involve further studies to elucidate the mechanism of action of 2-(Cyanoimino)oxazolidine in cancer cells and the development of new analogs with improved potency and selectivity.
Finally, there is also potential for the use of 2-(Cyanoimino)oxazolidine in other areas of medicine, such as the treatment of neurodegenerative diseases or inflammatory disorders. These applications will require further studies to determine the safety and efficacy of 2-(Cyanoimino)oxazolidine in these contexts.
Synthesemethoden
The synthesis of 2-(Cyanoimino)oxazolidine is typically carried out through the reaction of 2-amino-2-oxazoline with cyanogen bromide. The reaction proceeds through the formation of an intermediate imidate, which then undergoes cyclization to form the final product. The yield of this reaction is typically around 60-70%, and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(Cyanoimino)oxazolidine has been studied extensively for its potential therapeutic applications. One of the primary areas of research has been in the development of new antibiotics. 2-(Cyanoimino)oxazolidine has been shown to have potent antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, including drug-resistant strains. Additionally, 2-(Cyanoimino)oxazolidine has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
Molekularformel |
C4H5N3O |
|---|---|
Molekulargewicht |
111.1 g/mol |
IUPAC-Name |
4,5-dihydro-1,3-oxazol-2-ylcyanamide |
InChI |
InChI=1S/C4H5N3O/c5-3-7-4-6-1-2-8-4/h1-2H2,(H,6,7) |
InChI-Schlüssel |
RUIWKFYVTWAGHG-UHFFFAOYSA-N |
SMILES |
C1COC(=N1)NC#N |
Kanonische SMILES |
C1COC(=N1)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Phenyl-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B230434.png)

![(4E)-2-phenyl-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one](/img/structure/B230437.png)

![Benzo[f]naphtho[2,1-c]cinnoline](/img/structure/B230440.png)
![1,3-Dimethyl-5-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B230443.png)




![5-amino-3-[(3-pyridinylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B230468.png)
![[1-(2-Hydroxyethyl)imidazolidin-2-ylidene]malononitrile](/img/structure/B230471.png)

